1-Benzyloxy-4-bromo-2-chlorobenzene
Overview
Description
1-Benzyloxy-4-bromo-2-chlorobenzene is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and a chlorine atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-bromo-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-chlorobenzene with benzyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1-Bromo-2-chlorobenzene+Benzyl alcoholK2CO3,Refluxthis compound
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-4-bromo-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives
Scientific Research Applications
1-Benzyloxy-4-bromo-2-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of 1-benzyloxy-4-bromo-2-chlorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
1-Benzyloxy-4-bromo-2-chlorobenzene can be compared with other similar compounds, such as:
1-Benzyloxy-2-bromo-4-chlorobenzene: Similar structure but different substitution pattern.
4-Benzyloxy-1-bromo-2-chlorobenzene: Another isomer with a different arrangement of substituents.
1-Bromo-2-chlorobenzene: Lacks the benzyloxy group, making it less versatile in certain reactions.
Uniqueness: The presence of both benzyloxy and halogen substituents in this compound makes it a versatile intermediate for various synthetic applications. Its unique substitution pattern allows for selective functionalization and derivatization, which is not possible with simpler analogs .
Properties
IUPAC Name |
4-bromo-2-chloro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVDUIQMBVBZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448192 | |
Record name | 1-Benzyloxy-4-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-27-6 | |
Record name | 1-Benzyloxy-4-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyloxy-4-bromo-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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